An In-depth Technical Guide to Ethyl l-Menthyl Carbonate
An In-depth Technical Guide to Ethyl l-Menthyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl l-Menthyl Carbonate (CAS No. 35106-15-1), a derivative of the well-known cooling agent, l-menthol. Synthesizing available data with established scientific principles, this document delves into its chemical characteristics, synthesis, mechanism of action, and potential applications, with a focus on its relevance to sensory science and drug development.
Core Molecular Identity and Physicochemical Properties
Ethyl l-Menthyl Carbonate, systematically named ethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate, is a carbonate ester of l-menthol.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 35106-15-1 | [1] |
| Molecular Formula | C₁₃H₂₄O₃ | [1] |
| Molecular Weight | 228.33 g/mol | [1] |
| IUPAC Name | ethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate | [1] |
| Synonyms | l-Menthyl Ethyl Carbonate, (-)-Menthyl Ethyl Carbonate | [1] |
| XLogP3-AA (Octanol/Water Partition Coefficient) | 4.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Boiling Point (at reduced pressure) | 403.00 K at 1.90 kPa | [2] |
These properties suggest a lipophilic molecule with potential for good membrane permeability, a key consideration in dermal applications and drug delivery. The absence of hydrogen bond donors and the presence of three acceptors will influence its interaction with biological targets.
Synthesis of Carbonate Esters: A Mechanistic Perspective
Transesterification: This is a common and often preferred method due to its relatively mild conditions and avoidance of highly toxic reagents like phosgene.[3][4][5][6] The synthesis of Ethyl l-Menthyl Carbonate via transesterification would likely involve the reaction of l-menthol with diethyl carbonate. This reaction is typically catalyzed by a base or a Lewis acid.[4]
The general mechanism for base-catalyzed transesterification is as follows:
Figure 1: General mechanism for the base-catalyzed synthesis of Ethyl l-Menthyl Carbonate via transesterification.
Phosgene-based Synthesis: Historically, carbonates were synthesized using phosgene or its derivatives. This method is now largely avoided in industrial settings due to the extreme toxicity of phosgene.[3]
Postulated Mechanism of Action: A Focus on Sensory Receptors
The primary interest in Ethyl l-Menthyl Carbonate stems from its structural relationship to l-menthol, a well-characterized agonist of the transient receptor potential melastatin 8 (TRPM8) channel. This ion channel is a key sensor for cold temperatures and cooling agents in mammals.
It is highly probable that Ethyl l-Menthyl Carbonate also functions as a TRPM8 agonist. The menthyl moiety is crucial for binding to and activating the TRPM8 channel, leading to an influx of calcium ions into sensory neurons. This influx depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.
The addition of the ethyl carbonate group to the menthol backbone likely modifies its physicochemical properties, which in turn can affect its interaction with the TRPM8 receptor and its overall sensory profile. Potential modifications include:
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Potency and Efficacy: The ethyl carbonate group may alter the binding affinity of the molecule for the TRPM8 receptor, potentially leading to a stronger or weaker cooling sensation compared to menthol.
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Duration of Action: The increased molecular weight and lipophilicity may result in a longer-lasting cooling effect due to slower metabolism and clearance from the site of application.
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Sensory Profile: The modification may reduce the characteristic minty odor and potential for bitterness associated with higher concentrations of menthol, leading to a "cleaner" cooling sensation.
Figure 2: Postulated mechanism of action for Ethyl l-Menthyl Carbonate as a TRPM8 agonist.
Potential Applications in Research and Development
Given its likely properties as a cooling agent, Ethyl l-Menthyl Carbonate holds potential in several areas of research and development:
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Sensory Science: As a tool to probe the structure-activity relationships of TRPM8 agonists. By comparing its effects to those of menthol and other derivatives, researchers can gain a deeper understanding of the molecular requirements for TRPM8 activation.
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Drug Development:
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Topical Analgesics: As an active ingredient in topical formulations for the relief of musculoskeletal pain, leveraging the analgesic properties of TRPM8 activation.
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Dermatology: In products aimed at soothing irritated skin conditions, where a cooling sensation can provide symptomatic relief.
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Respiratory Conditions: As an inhaled agent to elicit a cooling sensation in the respiratory tract, potentially providing relief from coughing and congestion.
-
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Flavor and Fragrance Industry: As a long-lasting, low-odor cooling agent in consumer products such as chewing gum, confectionary, and personal care items.[7]
Analytical Methodologies
The analysis of carbonate esters is routinely performed using gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). A specific analytical method for Ethyl l-Menthyl Carbonate would need to be developed and validated, but a general approach can be outlined based on methods for similar compounds.
Experimental Protocol: Hypothetical GC-MS Method for the Analysis of Ethyl l-Menthyl Carbonate
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Sample Preparation: Dissolve a known quantity of Ethyl l-Menthyl Carbonate in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
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Instrumentation:
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Gas Chromatograph: Agilent 8860 GC system or equivalent.
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Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: Agilent J&W HP-5ms Ultra Inert column (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
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-
GC Conditions:
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Inlet Temperature: 250 °C
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Injection Volume: 1 µL
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Split Ratio: 50:1
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Carrier Gas: Helium at a constant flow of 1.0 mL/min
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Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
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Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Scan Range: m/z 40-400.
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Data Analysis: The retention time of the peak corresponding to Ethyl l-Menthyl Carbonate would be determined. The mass spectrum would be analyzed for characteristic fragment ions to confirm the identity of the compound. Quantification could be achieved by creating a calibration curve with standards of known concentration.
Safety and Toxicological Profile
A comprehensive safety and toxicological profile for Ethyl l-Menthyl Carbonate is not publicly available. However, a preliminary assessment can be made based on the known properties of l-menthol and general principles of toxicology for similar esters.
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Dermal Irritation: L-menthol can cause skin irritation, especially at high concentrations. It is reasonable to assume that Ethyl l-Menthyl Carbonate may also have some potential for dermal irritation.
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Ocular Irritation: As with many organic esters, direct contact with the eyes is likely to cause irritation.
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Inhalation: Inhalation of high concentrations of volatile organic compounds can lead to respiratory tract irritation.
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Systemic Toxicity: The systemic toxicity of Ethyl l-Menthyl Carbonate is unknown. However, given its structural similarity to l-menthol, it is unlikely to be highly toxic in small quantities, but further studies are required to establish a clear safety profile.
It is imperative that this compound is handled in accordance with standard laboratory safety procedures, including the use of personal protective equipment such as gloves and safety glasses.
Conclusion and Future Directions
Ethyl l-Menthyl Carbonate represents an interesting molecule at the intersection of sensory science, drug development, and the flavor and fragrance industry. Its potential as a long-lasting, low-odor cooling agent warrants further investigation.
Future research should focus on:
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Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol, along with comprehensive analytical characterization.
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Pharmacological Profiling: Detailed in vitro and in vivo studies to confirm its activity as a TRPM8 agonist and to evaluate its potency, efficacy, and potential off-target effects.
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Sensory Evaluation: Formal sensory panel studies to characterize its cooling intensity, duration, and overall sensory profile in comparison to existing cooling agents.
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Toxicological Assessment: A thorough evaluation of its safety profile, including dermal and ocular irritation, sensitization potential, and systemic toxicity.
By addressing these knowledge gaps, the scientific and industrial communities can fully unlock the potential of Ethyl l-Menthyl Carbonate.
References
- Google Patents. (n.d.). CN105541630A - Method for preparing ethyl methyl carbonate.
- Google Patents. (n.d.). CN101357889B - A kind of preparation method of ethyl methyl carbonate.
- Google Patents. (n.d.). CN103214373B - Ethyl methyl carbonate synthesis method.
-
PubChem. (n.d.). Ethyl menthyl carbonate. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethyl L-menthyl carbonate (CAS 35106-15-1). Retrieved from [Link]
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The Good Scents Company. (n.d.). laevo-menthol ethylene glycol carbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN1900047A - Process for preparing methyl ethyl carbonate by ester exchanging reaction.
Sources
- 1. Ethyl menthyl carbonate | C13H24O3 | CID 3084601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl L-menthyl carbonate (CAS 35106-15-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. CN103214373B - Ethyl methyl carbonate synthesis method - Google Patents [patents.google.com]
- 4. CN101357889B - A kind of preparation method of ethyl methyl carbonate - Google Patents [patents.google.com]
- 5. CN105541630A - Method for preparing ethyl methyl carbonate - Google Patents [patents.google.com]
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